Mechanism of action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO inhibition
Mechanism of action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO inhibition
An In-depth Technical Guide to the Mechanism of Action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO Inhibition
Introduction: The Critical Role of Monoamine Oxidase and Its Inhibition
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes pivotal to the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][3][4] Located on the outer mitochondrial membrane, they exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[3][5] MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4][6] Conversely, MAO-B is primarily involved in the degradation of dopamine and is a therapeutic target in the management of neurodegenerative conditions like Parkinson's disease.[3][4]
The inhibition of these enzymes elevates the concentration of neurotransmitters in the brain, a mechanism central to the therapeutic efficacy of MAO inhibitors (MAOIs).[1][3][6] Among the various classes of MAOIs, mechanism-based irreversible inhibitors, particularly those containing a propargylamine functional group, represent a highly effective therapeutic strategy.[7][8][9] These compounds act as substrates for the enzyme, which converts them into a reactive species that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[5][10] This guide provides a detailed examination of the mechanism of action for a specific propargylamine-containing compound, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.
Compound Profile: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole
The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole belongs to a class of indole derivatives that have been investigated for a range of biological activities.[11][12][13] Its structure integrates two key pharmacophoric elements: a methoxy-substituted indole nucleus and an N-propargylamine group. The indole scaffold is a privileged structure in medicinal chemistry, while the methoxy substituent can modulate the electronic properties and reactivity of the ring system.[11][13] The N-propargyl group is the critical moiety responsible for the mechanism-based inactivation of MAO, a feature shared by well-known MAOIs like selegiline, rasagiline, and clorgyline.[7][8]
Caption: Chemical structure of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.
Core Mechanism: Covalent Inactivation of Monoamine Oxidase
The inhibitory action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a multi-step process that culminates in the irreversible inactivation of the MAO enzyme. This process is characteristic of mechanism-based inactivators, where the enzyme itself catalyzes the formation of the species that ultimately inhibits it.[10][14][15]
The general kinetic scheme for this type of inactivation involves an initial reversible binding of the inhibitor (I) to the enzyme (E), followed by the catalytic conversion (k+2) of the inhibitor into a reactive product, which can then either dissociate or form a covalent adduct (E-I).[8]
Step 1: Reversible Binding to the Active Site The process begins with the non-covalent binding of the inhibitor to the active site of the MAO enzyme. This initial interaction is governed by hydrophobic and aromatic interactions within the enzyme's substrate cavity.[8] The selectivity of the inhibitor for MAO-A versus MAO-B is largely determined by the specific three-dimensional interactions established during this reversible binding phase.[8]
Step 2: FAD-Mediated Oxidation Once bound, the propargylamine moiety of the inhibitor is positioned near the enzyme's FAD cofactor.[16] The catalytic cycle of MAO initiates the oxidation of the inhibitor. It is proposed that the FAD cofactor abstracts a hydride from the methylenic group (the carbon adjacent to the nitrogen and the triple bond) of the propargylamine.[7]
Step 3: Formation of a Reactive Allenic Intermediate This oxidation event generates a highly reactive allenic imine intermediate.[7][8] This species is electrophilic and is poised to react with a nucleophile within the active site.
Step 4: Covalent Adduct Formation with the FAD Cofactor The final, irreversible step involves the nucleophilic attack by the N5 atom of the reduced FAD cofactor (FADH-) on the reactive intermediate.[8][9][17] This forms a stable, covalent bond, often described as a cyanine linker, between the inhibitor and the flavin cofactor.[17] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.[18] Restoration of enzymatic function requires the synthesis of new MAO protein.
Caption: Proposed pathway for the mechanism-based inactivation of MAO.
Experimental Protocols for Mechanistic Elucidation
The characterization of a compound as a mechanism-based irreversible inhibitor requires a series of specific biochemical assays. These protocols serve to quantify inhibitory potency and confirm the covalent nature of the enzyme-inhibitor interaction.
Protocol 1: MAO Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of the inhibitor required to reduce MAO activity by 50% (IC₅₀). A common method is the kynuramine assay, which can be monitored via fluorescence or HPLC.[2][19]
Objective: To determine the potency and isoform selectivity of the inhibitor.
Methodology (Fluorometric Kynuramine Assay): [19]
-
Reagent Preparation:
-
Prepare stock solutions of recombinant human MAO-A (e.g., 0.006 mg/mL) and MAO-B (e.g., 0.015 mg/mL) in phosphate buffer (0.1 M, pH 7.4).[19]
-
Prepare a stock solution of the substrate, kynuramine, in deionized water and dilute to working concentrations (e.g., 40 µM for MAO-A, 20 µM for MAO-B) in assay buffer.[19]
-
Prepare serial dilutions of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in buffer containing a small percentage of DMSO (<1%).[1][19]
-
-
Assay Procedure (96-well black plate): [19]
-
To each well, add 100 µL of the inhibitor solution (or vehicle control).
-
Add 50 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.[1][19]
-
Initiate the reaction by adding 50 µL of the kynuramine substrate solution.
-
Incubate for 20 minutes at 37°C.[19]
-
Terminate the reaction by adding 75 µL of 2 N NaOH.[19]
-
-
Data Acquisition:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole | Hypothetical | Hypothetical | Calculated |
| Clorgyline (Reference) | ~0.02[20] | >100 | >5000 |
| Selegiline (Reference) | >100 | ~0.01[7] | <0.001 |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., pre-incubation time, substrate concentration).
Protocol 2: Dialysis Experiment for Reversibility Assessment
This experiment is the gold standard for distinguishing between reversible and irreversible inhibition.[21][22][23] Irreversible inhibitors remain bound to the enzyme even after extensive dialysis, whereas reversible inhibitors are removed, leading to the recovery of enzyme activity.[21]
Objective: To confirm the irreversible nature of the MAO inhibition.
Methodology:
-
Inhibitor Incubation:
-
Dialysis:
-
Place the enzyme-inhibitor mixture and the control sample into separate dialysis devices (e.g., dialysis tubing or slide-a-lyzer cassettes) with an appropriate molecular weight cutoff.
-
Dialyze both samples against a large volume of assay buffer for an extended period (e.g., 24-48 hours) at 4°C, with several buffer changes to ensure complete removal of any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, recover the enzyme samples.
-
Measure the residual enzymatic activity of both the inhibitor-treated and control samples using the MAO inhibition assay described in Protocol 1.
-
-
Data Analysis:
-
Compare the activity of the inhibitor-treated enzyme to the control enzyme. If the inhibition is irreversible, the activity of the treated enzyme will remain significantly lower than the control.[24] If the inhibition is reversible, the activity will be restored to a level comparable to the control.[21]
-
Caption: Experimental workflow to determine the reversibility of inhibition.
Protocol 3: Spectroscopic Analysis of FAD Adduct Formation
Direct evidence for the formation of a covalent adduct with the FAD cofactor can be obtained by monitoring changes in the enzyme's visible absorption spectrum.[8][25] The flavin cofactor has a characteristic absorbance spectrum that is altered upon reduction or covalent modification.[25]
Objective: To directly observe the chemical modification of the FAD cofactor.
Methodology:
-
Baseline Spectrum: Record the visible absorption spectrum (typically 350-600 nm) of the purified MAO enzyme. The oxidized FAD shows characteristic peaks around 380 nm and 450 nm.
-
Inhibitor Addition: Add a stoichiometric excess of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole to the enzyme solution under anaerobic conditions to prevent re-oxidation by oxygen.[25]
-
Spectral Monitoring: Record spectra over time. The formation of the covalent FAD adduct results in a characteristic change, often a "bleaching" or decrease in the absorbance at ~450 nm and the appearance of new spectral features.[8]
-
Kinetic Analysis (Stopped-Flow): For rapid reactions, use a stopped-flow spectrophotometer to mix the enzyme and inhibitor and monitor the change in absorbance at a specific wavelength over a millisecond to second timescale. This allows for the determination of the rate of inactivation (k_inact).[25]
Conclusion
The mechanism of action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a classic example of mechanism-based enzyme inactivation. Its propargylamine moiety is the key to its function, serving as a latent reactive group that is unmasked by the catalytic action of the target enzyme, MAO. The process involves initial reversible binding, followed by enzyme-catalyzed oxidation to a reactive allene intermediate, which then forms a permanent, covalent adduct with the N5 position of the FAD cofactor. This covalent modification leads to the irreversible inhibition of the enzyme. The experimental protocols detailed herein—enzymatic assays, dialysis, and spectroscopy—provide a robust framework for validating this mechanism and characterizing the potency and selectivity of this and other related MAO inhibitors.
References
- Krueger, M. J., McKeown, K., Ramsay, R. R., et al. (1990). Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. Biochemical Journal.
- Silverman, R. B. (1991). The use of mechanism-based inactivators to probe the mechanism of monoamine oxidase. Biochemical Society Transactions.
- Al-Qaisi, Z. I., Alhaddad, H., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules.
- Bio-protocol. (2017). 3.6. MAO Inhibition Assay. Bio-protocol.
- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry.
- Silverman, R. B. (1991). The use of mechanism-based inactivators to probe the mechanism of monoamine oxidase. Portland Press.
- Krueger, M. J., et al. (1990). Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. PubMed.
- NCBI Bookshelf. (2026). Figure 3: [Assessment of compound inhibition reversibility...]. Assay Guidance Manual.
- Vrban, L., & Vianello, R. (2024). Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate.
- Ramsay, R. R., et al. (2021). Parameters for Irreversible Inactivation of Monoamine Oxidase. International Journal of Molecular Sciences.
- Tripto-Shkolnik, L., et al. (1996). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Journal of Neural Transmission.
- Lähdeniemi, V. (2018). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. University of Helsinki.
- BenchChem. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. BenchChem.
- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
- Ramsay, R. R. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Gangjee, A., et al. (2017). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules.
- Sharma, P., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Frohwitter, J., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. MDPI.
- Shnyder, S. D., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Covalent adducts presumed to be formed between the FAD cofactor of MAO,... ResearchGate.
- Ramsay, R. R. (2023). MAO Visible Spectroscopy for Ligand Interactions, Redox Chemistry, and Kinetics of Irreversible Inhibition. PubMed.
- Unknown. (n.d.). Enzyme Inhibition. Unknown Source.
- Unknown. (n.d.). Enzyme inhibitors. Unknown Source.
- Black, D. StC., et al. (2015). synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
- Zhang, Z., et al. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Brieflands.
- Bratuse, M., et al. (2018). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. Molecules.
- Reactome. (n.d.). MAOA inhibitors bind MAOA:FAD. Reactome.
- Shnyder, S. D., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. ResearchGate.
- Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
- ResearchGate. (n.d.). MAO active site cavities showing the FAD cofactor and the ligand in the... ResearchGate.
- ResearchGate. (n.d.). IRC plot for the dissociation reaction of model adduct 14. ResearchGate.
- Al-Humadi, H., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology.
- Roda, G., et al. (2022). Inhibition of Human Monoamine Oxidases A and B by Specialized Metabolites Present in Fresh Common Fruits and Vegetables. MDPI.
- ResearchGate. (n.d.). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate.
- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.
- Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.
- Kurlemann, N., & Urlacher, V. B. (2018). Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mayoclinic.org [mayoclinic.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. societachimica.it [societachimica.it]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biochem.du.ac.in [biochem.du.ac.in]
- 23. Untitled Document [homepages.ucl.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. MAO Visible Spectroscopy for Ligand Interactions, Redox Chemistry, and Kinetics of Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
